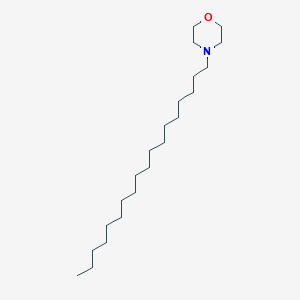

4-十八烷基吗啉

描述

4-Octadecylmorpholine is a compound that is structurally related to certain phospholipid derivatives and chelating ligands, which have been studied for their biological activity and potential applications in medicinal inorganic chemistry. Although the provided papers do not directly discuss 4-Octadecylmorpholine, they do provide insights into similar compounds that can help infer the properties and applications of 4-Octadecylmorpholine.

Synthesis Analysis

The synthesis of compounds related to 4-Octadecylmorpholine, such as H4octox, a versatile octadentate acyclic chelating ligand, has been reported to be straightforward and economical. The synthesis involves fewer steps compared to other chelators, making it a more cost-effective option for applications in diagnostic medical imaging or therapeutic applications .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Octadecylmorpholine, such as octadecyl-2-methyl-phosphatidylcholine, has been analyzed using X-ray single crystal analysis. This analysis revealed that the lipid molecules pack in stacked bilayers with interdigitating head groups and hydrocarbon chains, which is a common feature in phospholipid derivatives .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as octadecyl-AGPC, have been studied in various biological preparations. For example, octadecyl-AGPC was found to induce relaxation and contraction in aortic preparations, which was an indirect effect mediated by an unknown factor released from endothelial cells and noradrenaline .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as H4octox, have been extensively studied. H4octox exhibits fast chelation and high metal-sequestering capacity, which are desirable properties for radiopharmaceuticals. It also has a high in vitro serum stability and favorable pharmacokinetic properties, such as liver clearance. Additionally, H4octox's fluorescence enhancement upon complexation with metals suggests potential applications in non-radioactive fluorescent stability and cell studies, as well as bimodal imaging .

科学研究应用

抗肿瘤活性:Hilgard 等人(1997 年)的一项研究调查了十六烷基磷酸胆碱的衍生物,十八烷基-(1,1-二甲基-4-哌啶基)磷酸盐 (D-21266),该衍生物对人癌细胞系表现出显着的体外活性,并且在啮齿动物肿瘤模型中具有很高的抗肿瘤效力,而没有在有效剂量下引起明显的体重减轻。该化合物的有利药理学和毒理学特征使其适合作为抗癌剂进行临床评估,尽管其剂量反应关系与经典的细胞抑制剂不同 (Hilgard 等人,1997 年).

离子液体的合成和毒性:Pernak 等人(2011 年)合成了一系列 4-苄基-4-甲基吗啉盐,产生了具有各种阴离子的吗啉离子液体。对它们的理化性质、细胞毒性、口服毒性和生物降解性进行了评估。研究发现,这些吗啉盐表现出中等到低的毒性,可以用作生物质溶剂,在绿色化学中具有潜在应用 (Pernak 等人,2011 年).

烷基溶血磷脂在癌症治疗中的应用:Ruiter 等人(2001 年)讨论了合成的烷基溶血磷脂 (ALP),包括十八烷基-(1,1-二甲基-4-哌啶基)磷酸盐,作为抗肿瘤剂。与许多化疗药物不同,ALP 在质膜水平发挥作用,并显示出潜在的选择性抗肿瘤特性。ALP 还诱导肿瘤细胞系凋亡,并且与常规抗癌方案联合使用时具有累加或协同作用 (Ruiter 等人,2001 年).

硫吗啉衍生物的抗菌活性:Kardile 和 Kalyane(2010 年)探索了具有潜在抗菌活性的硫吗啉衍生物的合成。设计这些化合物是为了增加 Log P 值,从而提高微生物细胞内浓度并降低微生物耐药性 (Kardile & Kalyane, 2010 年).

药用无机化学:Wang 等人(2018 年)研究了 H4octox,一种新型八齿无环螯合配体,用于其在诊断医学成像或治疗应用中的潜力。该化合物显示出快速的螯合作用、高金属螯合能力和良好的体外血清稳定性,使其成为开发放射性药物的可行选择 (Wang 等人,2018 年).

脂质单层化学:Santis 和 Rojas(1969 年)使用具有磷酸、羧基和三甲基铵基团的分子来模拟磷脂酰胆碱的结构,研究了离子与细胞膜脂质(特别是磷脂酰胆碱)的缔合。这项研究有助于了解脂质化学及其在生物系统中的应用 (Santis & Rojas, 1969 年).

属性

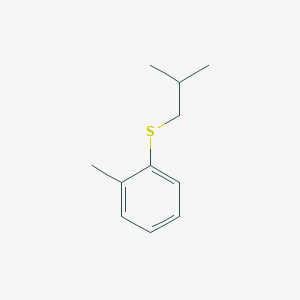

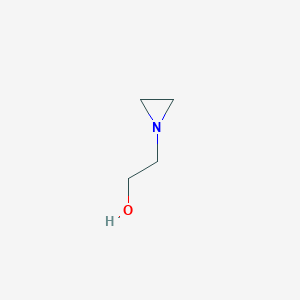

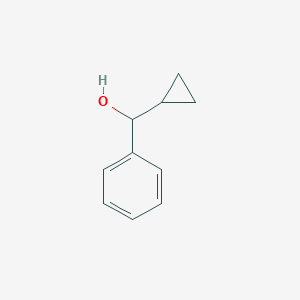

IUPAC Name |

4-octadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSOLOCRKCJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167877 | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octadecylmorpholine | |

CAS RN |

16528-77-1 | |

| Record name | 4-Octadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16528-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Octadecylmorpholine in the context of Muscodor fungi?

A1: 4-Octadecylmorpholine is one of the volatile organic compounds identified in Muscodor species like Muscodor kashayum [] and Muscodor AMLWLS []. While not the most abundant volatile produced by these fungi, its presence contributes to the overall blend of compounds that exhibit synergistic antimicrobial effects. This synergistic action is crucial for the fungi's biofumigation potential, offering a natural alternative to synthetic fumigants.

Q2: Has the specific antifungal mechanism of 4-Octadecylmorpholine been investigated?

A2: While the provided research highlights 4-Octadecylmorpholine as one of the volatile compounds emitted by Muscodor species, there isn't specific information about its isolated mechanism of action against fungal pathogens. Further research is needed to elucidate if 4-Octadecylmorpholine acts independently or synergistically with other volatiles to exert its antifungal effects. Investigating its potential interactions with fungal cellular structures or metabolic pathways could provide valuable insights.

Q3: Are there any ongoing research efforts focused on utilizing Muscodor species and their volatile compounds like 4-Octadecylmorpholine for practical applications?

A3: Research on Muscodor species and their volatile compounds, including 4-Octadecylmorpholine, is ongoing, particularly for applications like biofumigation to control postharvest fruit decay []. The studies demonstrate the potential of these fungi to inhibit the growth of plant pathogens like Botrytis cinerea. Further research focuses on optimizing the production of these volatile compounds, developing suitable delivery systems, and evaluating their efficacy in real-world agricultural settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。